Superior Binding Affinity (pKi) for the hNK2 Receptor Compared to the Enantiomeric Scaffold
In a head-to-head comparison of final drug candidates, the compound incorporating 6-methylbenzo[b]thiophene-2-carboxylic acid (10i) demonstrated a pKi of 10.3 for the human neurokinin-2 (hNK2) receptor. Its enantiomer, compound 12, which uses the opposite chiral form of the building block, exhibited a pKi of only 9.2. This represents an over 10-fold difference in binding affinity, directly attributable to the stereochemistry of the core scaffold [1].
| Evidence Dimension | Binding affinity for human Neurokinin-2 (hNK2) receptor |
|---|---|
| Target Compound Data | Final compound 10i (incorporating the (R,R)-intermediate from the target building block): pKi = 10.3 |
| Comparator Or Baseline | Final compound 12 (the enantiomer of 10i, using the opposite stereochemistry): pKi = 9.2 |
| Quantified Difference | pKi of 10i is 1.1 log units higher (over 10-fold greater binding affinity) |
| Conditions | Inhibition of specific [125I]neurokinin A binding to recombinant hNK2 receptor in a cell membrane preparation [1]. |
Why This Matters
This data proves the specific chiral form of 6-methylbenzo[b]thiophene-2-carboxylic acid is essential for achieving picomolar-range target engagement, a critical threshold for a viable drug candidate.
- [1] Fattori, D., Porcelloni, M., D'Andrea, P., Catalioto, R.-M., Ettorre, A., Giuliani, S., Marastoni, E., Mauro, S., Meini, S., Rossi, C., Altamura, M., & Maggi, C. A. (2010). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, a Potent Antagonist of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148–4165. View Source
